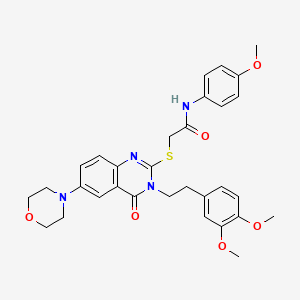
2-((3-(3,4-二甲氧基苯乙基)-6-吗啉-4-氧代-3,4-二氢喹唑啉-2-基)硫代)-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide" is a derivative of quinazolinone, a class of compounds known for their broad biological activities. The structure of this compound suggests potential pharmacological properties, as it contains a dihydroquinazolinone core, which is often associated with antifungal and anticancer activities, as well as morpholine and methoxyphenyl groups that could influence its bioactivity and pharmacokinetics.
Synthesis Analysis
The synthesis of related quinazolinone derivatives typically involves a multi-step process. For instance, the synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate was achieved through a green synthetic procedure involving a two-step process starting from anthranilic acid. The first step included the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one using deep eutectic solvents (DES) and the second step involved S-alkylation under microwave-induced reaction conditions, yielding the final product with a 59% yield . This approach highlights the potential for environmentally friendly synthesis routes for such compounds.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. The presence of substituents like morpholine and methoxy groups can significantly affect the molecule's electronic distribution, conformation, and overall three-dimensional shape, which in turn can influence its interaction with biological targets. The molecular modeling studies of similar compounds have been conducted to understand their binding affinities and interactions with enzymes such as methionine synthase, which is overexpressed in certain tumor cells .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including alkylation, acylation, and coupling reactions. The synthesis of these compounds often involves the formation of amide bonds, as seen in the synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which were synthesized using dicyclohexylcarbodiimide (DCC) and azide coupling methods . These reactions are crucial for introducing different functional groups that can modulate the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the introduction of a gem-dimethyl group on the morpholin-2-one core of a related compound improved its plasmatic stability while maintaining antifungal activity . These properties are essential for the pharmacokinetic profile of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics.
科学研究应用
结构特征和分子相互作用
包含酰胺的异喹啉衍生物的结构方面研究,包括与2-((3-(3,4-二甲氧基苯乙基)-6-吗啉-4-氧代-3,4-二氢喹唑啉-2-基)硫代)-N-(4-甲氧基苯基)乙酰胺结构相似的那些,揭示了它们在与各种酸相互作用时形成和性质的见解。这些化合物可以根据所用酸的类型形成凝胶或结晶固体,表明有可能形成具有材料科学和药物制剂应用的多样化结构排列(Karmakar et al., 2007)。
抗肿瘤活性
对新型3-苄基取代-4(3H)-喹唑啉酮的研究显示出显着的广谱抗肿瘤活性,表明2-((3-(3,4-二甲氧基苯乙基)-6-吗啉-4-氧代-3,4-二氢喹唑啉-2-基)硫代)-N-(4-甲氧基苯基)乙酰胺的衍生物可能具有作为抗肿瘤剂的潜力。这些化合物对各种癌细胞系显示出效力,突出了它们在肿瘤学中的治疗潜力(Al-Suwaidan et al., 2016)。
抗真菌和抗菌特性
2-((3-(3,4-二甲氧基苯乙基)-6-吗啉-4-氧代-3,4-二氢喹唑啉-2-基)硫代)-N-(4-甲氧基苯基)乙酰胺的衍生物表现出有希望的抗真菌和抗菌活性。化合物对念珠菌和曲霉属表现出杀真菌作用,表明它们在治疗真菌感染和促进新型抗真菌疗法的开发方面具有潜力(Bardiot et al., 2015)。
合成和分子对接
专注于类似化合物的合成和分子对接的研究提供了对其与生物靶标的潜在相互作用的宝贵见解。例如,相关化合物的全面结构和振动研究,结合分子对接,表明它们对特定蛋白质复合物的潜在抑制活性。这表明了在药物发现中探索这些化合物的一条途径,特别是在针对癌症和其他疾病的靶向治疗中(El-Azab et al., 2016)。
安全和危害
未来方向
属性
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O6S/c1-38-24-8-5-22(6-9-24)32-29(36)20-42-31-33-26-10-7-23(34-14-16-41-17-15-34)19-25(26)30(37)35(31)13-12-21-4-11-27(39-2)28(18-21)40-3/h4-11,18-19H,12-17,20H2,1-3H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGANFUPXIWLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC(=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

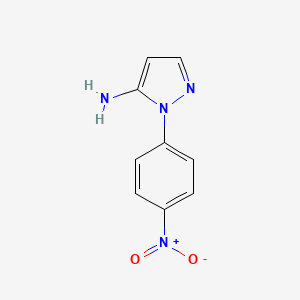
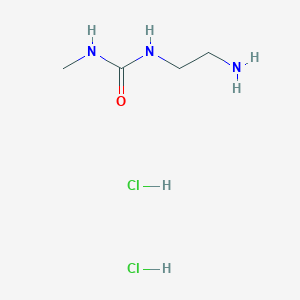
![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)
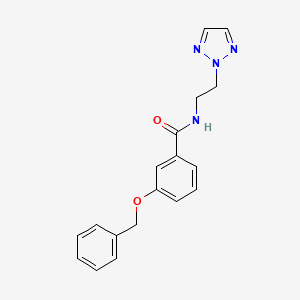

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)
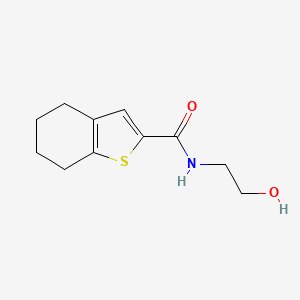
![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)
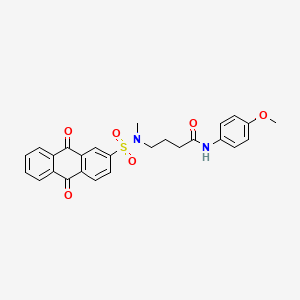

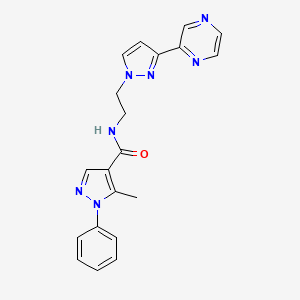
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)